molecular formula C15H27N3O4S B6626391 N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide

N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide

Cat. No.: B6626391
M. Wt: 345.5 g/mol
InChI Key: NLDBRQZDFRNZMO-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[55]undecane-2-sulfonamide is a complex organic compound with a unique spirocyclic structure

Properties

IUPAC Name

N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O4S/c1-21-13-10-17(9-3-7-16)23(19,20)18-8-2-4-15(14-18)5-11-22-12-6-15/h2-6,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDBRQZDFRNZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCC#N)S(=O)(=O)N1CCCC2(C1)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.

    Introduction of Functional Groups: The cyanoethyl and methoxyethyl groups are introduced through nucleophilic substitution reactions. These reactions typically involve the use of alkyl halides and appropriate nucleophiles under basic conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups. Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could convert the cyano group to an amine.

Scientific Research Applications

N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5

    Medicinal Chemistry: This compound could be explored for its potential as a drug candidate due to its unique structure and potential biological activity.

    Biological Studies: It may be used as a probe to study biological pathways and mechanisms, particularly those involving spirocyclic compounds.

    Industrial Applications: The compound’s unique properties could make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanoethyl)-N-(2-hydroxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide
  • N-(2-cyanoethyl)-N-(2-ethoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide

Uniqueness

Compared to similar compounds, N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[55]undecane-2-sulfonamide may exhibit unique properties due to the presence of the methoxyethyl group, which could influence its solubility, reactivity, and biological activity

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